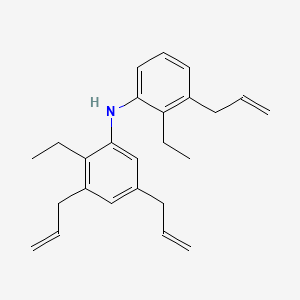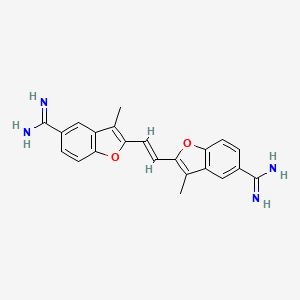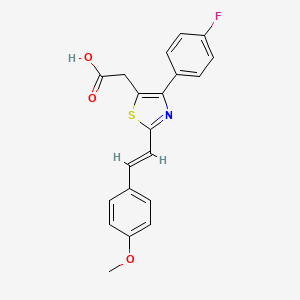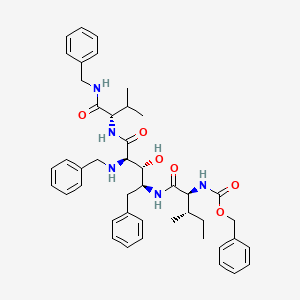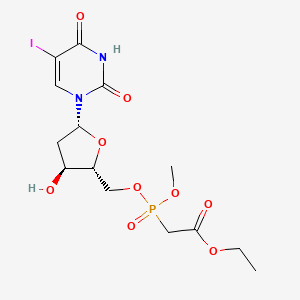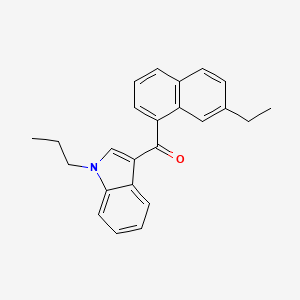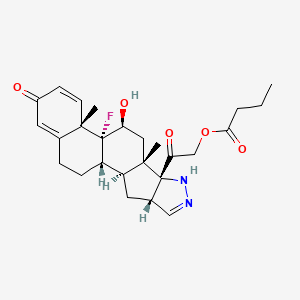
Erlotinib C-11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Erlotinib C-11 is a radiolabeled version of erlotinib, a tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR). This compound is primarily used in positron emission tomography (PET) imaging to evaluate the mutational status of EGFR in various cancers, including non-small cell lung cancer (NSCLC) and pancreatic cancer . The radiolabeling with carbon-11 allows for the visualization of the distribution and uptake of erlotinib in tumors, providing valuable insights into the effectiveness of targeted cancer therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions: Erlotinib C-11 is synthesized by reacting the normethyl precursor of erlotinib with carbon-11 labeled methyl iodide ([11C]-methyl iodide) . The reaction typically involves the following steps:
Preparation of [11C]-methyl iodide: Carbon-11 is produced in a cyclotron and converted to [11C]-methyl iodide.
Methylation Reaction: The normethyl precursor of erlotinib is reacted with [11C]-methyl iodide in the presence of a base, such as sodium hydroxide, to form this compound.
Industrial Production Methods: The production of this compound for clinical use requires a stable, reproducible, and high-yielding radiosynthesis method. Two production schemes have been developed, starting from either [11C]-carbon dioxide or [11C]-methane . Both methods reliably yield sufficient product amounts for preclinical and clinical use .
Chemical Reactions Analysis
Types of Reactions: Erlotinib C-11 undergoes various chemical reactions, including:
Oxidation: Erlotinib can be oxidized to form metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The methyl group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used in substitution reactions.
Major Products:
Oxidation Products: Metabolites formed from the oxidation of erlotinib.
Substitution Products: Derivatives of erlotinib with substituted functional groups.
Scientific Research Applications
Erlotinib C-11 has a wide range of scientific research applications, including:
Chemistry: Used in the study of chemical reactions and mechanisms involving erlotinib.
Biology: Helps in understanding the biological pathways and interactions of erlotinib with cellular targets.
Medicine: Primarily used in PET imaging to evaluate the mutational status of EGFR in cancer patients. .
Industry: Employed in the development and testing of new cancer therapies and diagnostic tools.
Mechanism of Action
Erlotinib C-11 exerts its effects by inhibiting the intracellular phosphorylation of tyrosine kinase associated with the epidermal growth factor receptor (EGFR) . This inhibition prevents further downstream signaling, resulting in the disruption of cancer cell proliferation and survival . The radiolabeling with carbon-11 allows for the visualization of the distribution and uptake of erlotinib in tumors, providing valuable insights into the effectiveness of targeted cancer therapies .
Comparison with Similar Compounds
Erlotinib C-11 is compared with other similar compounds, such as gefitinib and afatinib, which are also EGFR tyrosine kinase inhibitors . While all three compounds target EGFR, they differ in their binding affinities, mechanisms of action, and clinical applications:
This compound’s uniqueness lies in its radiolabeling with carbon-11, which allows for non-invasive imaging and evaluation of EGFR mutational status in cancer patients .
Properties
CAS No. |
1137584-37-2 |
|---|---|
Molecular Formula |
C22H23N3O4 |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
N-(3-ethynylphenyl)-7-(2-methoxyethoxy)-6-(2-(111C)methoxyethoxy)quinazolin-4-amine |
InChI |
InChI=1S/C22H23N3O4/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22/h1,5-7,12-15H,8-11H2,2-3H3,(H,23,24,25)/i2-1 |
InChI Key |
AAKJLRGGTJKAMG-JVVVGQRLSA-N |
Isomeric SMILES |
COCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCCO[11CH3] |
Canonical SMILES |
COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


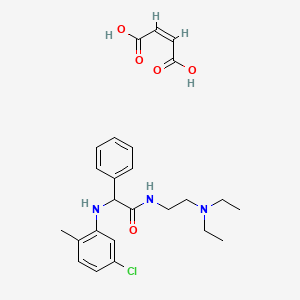
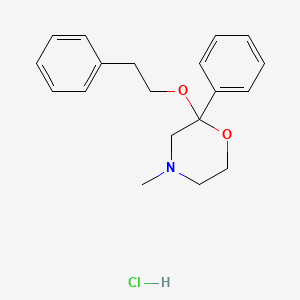
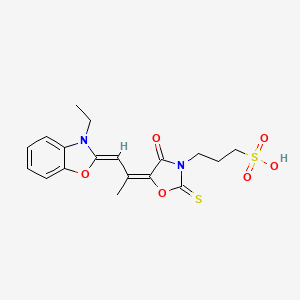
![3-butyl-7-(2,5-dimethylphenyl)sulfonyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12720899.png)
